molecular formula C12H13NO4 B14842268 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid

4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid

Katalognummer: B14842268
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: QFOUCZPRIJHMFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid typically involves the following steps:

    Carbamoylation: The methylcarbamoyl group is introduced via a carbamoylation reaction, often using methyl isocyanate or a similar reagent.

    Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to incorporate the cyclopropoxy and methylcarbamoyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways The cyclopropoxy and methylcarbamoyl groups may play a role in modulating the compound’s reactivity and binding affinity to target molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylcarbamoyl)benzoic acid: A related compound with a similar structure but lacking the cyclopropoxy group.

    2-Cyclopropoxy-4-(methylcarbamoyl)benzoic acid: Another derivative with a different substitution pattern on the benzoic acid core.

    4-Hydroxy-2-(methylcarbamoyl)benzoic acid: Contains a hydroxy group instead of the cyclopropoxy group.

Uniqueness

4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of both cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

4-cyclopropyloxy-2-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H13NO4/c1-13-11(14)10-6-8(17-7-2-3-7)4-5-9(10)12(15)16/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

QFOUCZPRIJHMFS-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CC(=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.